1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Description
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone is a synthetic arylpiperazine derivative characterized by a piperazine ring substituted at the 1-position with a 2-chloro-4-nitrophenyl group and linked via an ethanone bridge to a phenyl moiety. This compound belongs to a class of molecules designed to modulate central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, due to the structural similarity of arylpiperazines to known pharmacophores in antipsychotic agents . The nitro and chloro substituents on the phenyl ring introduce strong electron-withdrawing effects, which influence electronic distribution, receptor binding affinity, and metabolic stability .
Properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-13-15(22(24)25)6-7-17(16)20-8-10-21(11-9-20)18(23)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCLQGBJAQKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Chloro-4-nitrophenyl Group: The piperazine ring is then substituted with a 2-chloro-4-nitrophenyl group using nucleophilic substitution reactions.
Attachment of the Phenylethanone Moiety: The final step involves the attachment of the phenylethanone moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Key Reaction Mechanisms
Stability and Reactivity
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Thermal Stability : Piperazine derivatives are generally stable at elevated temperatures (e.g., reflux at 140°C) .
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Hydrolytic Stability : The phenylethanone group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acids or amides.
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Electrophilic Aromatic Substitution : The chloronitrophenyl group may participate in substitution reactions, depending on directing effects (nitro groups are meta-directing).
Structural and Spectral Data
Biological and Chemical Implications
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Antimicrobial Activity : Piperazine derivatives often exhibit antimicrobial properties, potentially enhanced by electron-withdrawing groups like nitro and chloro .
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Pharmacological Targets : The compound may interact with fungal or bacterial targets via hydrogen bonding (nitro groups) or hydrophobic interactions (piperazine core).
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
- Antidepressant Activity : Studies have indicated that derivatives of piperazine compounds exhibit antidepressant effects. For instance, research has shown that modifications in the piperazine structure can enhance serotonin receptor affinity, suggesting potential applications in treating depression .
- Anticancer Properties : Investigations have highlighted the compound's cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in breast cancer and leukemia models .
The compound has been evaluated for its antimicrobial and antiviral properties .
- Antimicrobial Studies : Research has shown that compounds with similar structures possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of the nitrophenyl group may enhance this activity .
- Antiviral Potential : Some studies suggest that piperazine derivatives can inhibit viral replication, making them candidates for antiviral drug development .
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry examined the anticancer effects of several piperazine derivatives, including 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone. The results indicated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In a comparative study published in Applied Microbiology, researchers tested the antimicrobial efficacy of various nitrophenyl-substituted compounds against Staphylococcus aureus and Escherichia coli. The tested compound exhibited notable inhibitory effects, supporting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related arylpiperazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Positional Isomerism in Nitro/Chloro Substitution
- Target Compound: 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone Substituents: 2-chloro, 4-nitro on the phenylpiperazine.
- Comparative Compound : 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one (CAS 929973-10-4)
- Substituents: 4-chloro, 2-nitro on the phenylpiperazine.
- Key Difference: Swapping nitro and chloro positions alters steric and electronic interactions. The para-nitro group may increase metabolic susceptibility compared to the target compound’s meta-nitro group.
Substituent Diversity on the Piperazine Ring
- Compound Class: 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones Example: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Substituents: Methoxy (electron-donating) vs. nitro/chloro (electron-withdrawing). Activity: Methoxy derivatives show reduced catalepsy induction but lower antidopaminergic potency compared to nitro/chloro-substituted analogs .
Heterocyclic Modifications
- Compound : 1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one
- Substituent: Thiophene ring with a chloro group.
- Key Difference: The sulfur atom in thiophene enhances π-π stacking but may reduce metabolic stability compared to phenyl rings.
Simplified Analogs
- Compound: 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone (CAS 60121-78-0) Substituents: Single chloro group on phenylpiperazine. Activity: Lacks nitro group, resulting in weaker serotonin receptor antagonism but improved solubility.
Structural and Pharmacological Data Table
Key Research Findings
Substituent Position Matters : The 2-chloro-4-nitro configuration in the target compound optimizes receptor selectivity, as para-nitro analogs (e.g., CAS 929973-10-4) show higher metabolic clearance .
Electron-Withdrawing Groups Enhance Stability : Nitro and chloro groups increase oxidative stability but may reduce aqueous solubility compared to methoxy derivatives .
Linker Flexibility: Ethanone-linked phenyl groups (as in the target compound) provide better conformational rigidity than methylene-linked heterocycles (e.g., thiophene in ), improving receptor fit.
Biological Activity
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies highlighting its applications in various fields.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a chloro and nitro group, along with a phenyl ketone moiety. Its chemical formula is , and it has a molecular weight of approximately 335.77 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The nitrophenyl group can facilitate electron transfer, while the piperazine moiety may enhance binding to specific receptors, influencing neurotransmitter systems.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi by disrupting cell membrane integrity or inhibiting critical metabolic pathways .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. The IC50 values for its cytotoxic effects on various cancer cell lines have been reported, indicating a promising therapeutic index .
Study 1: Antitumor Activity
A study conducted on the compound's derivatives revealed that they exhibited significant antitumor activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed an IC50 value of approximately 10 µM for MCF-7 cells, suggesting effective cytotoxicity .
Study 2: Antimicrobial Evaluation
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent .
Data Summary Table
| Biological Activity | IC50/MIC Values | Cell Lines/Organisms Tested |
|---|---|---|
| Antitumor | IC50 ~ 10 µM | MCF-7, A549 |
| Antimicrobial | MIC 5 - 20 µg/mL | E. coli, S. aureus |
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone, and what experimental conditions are critical for optimizing yield?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 1-phenylpiperazine derivatives with chloro- or nitro-substituted aryl halides in the presence of a base (e.g., triethylamine) and anhydrous solvents (e.g., dichloromethane) . Key parameters include:
- Temperature : Reactions are often conducted at 273 K initially, then warmed to room temperature.
- Stoichiometry : Equimolar ratios of reactants to minimize side products.
- Purification : Column chromatography or crystallization for isolation.
Example reaction steps from a structurally similar compound (2-chloro-1-(4-phenylpiperazin-1-yl)ethanone):
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1-phenylpiperazine | Chloroacetyl chloride, Et₃N | 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone | ~75% |
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm the piperazine ring conformation, aryl substituents, and carbonyl group (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolves molecular geometry; e.g., bond angles of the piperazine ring (e.g., N-C-N ~109°) and planarity of the nitro group .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for C₁₈H₁₇ClN₃O₃: 364.09 g/mol).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Answer: Focus on modifying:
- Aryl substituents : Replace the 2-chloro-4-nitro group with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to assess effects on receptor binding .
- Piperazine moiety : Introduce methyl or sulfonyl groups to alter lipophilicity and bioavailability .
- Phenylethanone group : Explore bioisosteric replacements (e.g., thiophenone) for enhanced metabolic stability.
Example SAR findings from analogous compounds:
| Modification | Biological Activity | Reference |
|---|---|---|
| 4-Fluorobenzyl substitution | Improved kinase inhibition | |
| Sulfonyl-piperazine | Enhanced solubility |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from:
- Assay conditions : Variability in cell lines, incubation times, or solvent polarity. Validate using standardized protocols (e.g., NIH/NCATS guidelines).
- Structural analogs : Compare activity of derivatives (e.g., 1-[4-(5-chlorothiophen-2-yl)piperazin-1-yl]ethanone) to isolate pharmacophoric features .
- Computational modeling : Perform docking studies to predict binding modes to targets like serotonin receptors or kinases .
Q. What strategies are effective for analyzing degradation products under varying storage conditions?
Answer:
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light.
- Analytical tools :
- HPLC/MS : Identify hydrolyzed products (e.g., cleavage of the piperazine ring or nitro reduction).
- TGA/DSC : Monitor thermal decomposition profiles .
- Storage recommendations : Anhydrous conditions at -20°C in amber vials to prevent photodegradation .
Q. How can computational chemistry aid in predicting the compound’s reactivity and metabolic pathways?
Answer:
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., nitro group as an electrophile).
- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., oxidation of the piperazine ring) .
- Molecular dynamics : Simulate interactions with biological membranes to assess permeability .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?
Answer:
- Byproduct formation : Optimize solvent polarity (e.g., switch from DCM to THF) and use slow addition of reagents.
- Purification : Replace column chromatography with recrystallization or distillation for cost-effectiveness.
- Safety : Nitro groups are explosive at high concentrations; conduct safety assessments using DSC .
Q. How does the electronic nature of substituents influence the compound’s spectroscopic signatures?
Answer:
- Nitro group : Strong electron-withdrawing effect downfield-shifts adjacent protons in ¹H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) .
- Chloro substituent : Deshields nearby carbons in ¹³C NMR (e.g., C-Cl resonance at ~110 ppm).
Q. What crystallographic databases or tools are recommended for validating the compound’s solid-state structure?
Answer:
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with entries like JANTAU (similar piperazine derivatives) .
- Mercury Software : Visualize packing motifs (e.g., π-π stacking of phenyl groups) .
Q. How can researchers design derivatives to improve aqueous solubility without compromising bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
